molecular formula C18H16N2O4S B2479178 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034395-08-7

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2479178
CAS No.: 2034395-08-7
M. Wt: 356.4
InChI Key: SCIXTGPBJBHMFS-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Mild Steel Corrosion

The study conducted by Sappani and Karthikeyan (2014) explores the use of furan derivatives as inhibitors for mild steel corrosion in acidic environments. The furan compounds showed increased inhibition efficiency with concentration but decreased with rising temperature. This research suggests the potential of such compounds in protecting industrial materials against corrosion, highlighting the applicability of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide in materials science and engineering applications (Sappani & Karthikeyan, 2014).

Organic Synthesis and Drug Development

Research by Cui et al. (2018) introduces an efficient method for the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component reaction. This methodology offers a new route for synthesizing complex organic molecules, which can be essential for drug development and chemical synthesis, showcasing the versatility of this compound in creating pharmacologically relevant structures (Cui, Zhu, Li, & Cao, 2018).

Antimicrobial and Antiprotozoal Agents

A study by Poręba et al. (2015) highlights the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines with demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative effects against breast carcinoma cell lines. This indicates the potential pharmaceutical applications of this compound derivatives in developing new antimicrobial and anticancer therapies (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Enzyme Inhibition for Therapeutic Applications

The research by Casey et al. (2004) focuses on the design of membrane-impermeant sulfonamide inhibitors targeting carbonic anhydrase isozymes, particularly the tumor-associated isozyme IX. The compounds showed potent inhibitory activity, suggesting their use as selective therapeutic agents against tumors expressing carbonic anhydrase IX. This underlines the potential of this compound derivatives in targeted cancer therapy (Casey, Morgan, Vullo, Scozzafava, Mastrolorenzo, & Supuran, 2004).

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-25(22,15-4-6-17-14(10-15)7-9-24-17)20-12-13-3-5-16(19-11-13)18-2-1-8-23-18/h1-6,8,10-11,20H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIXTGPBJBHMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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